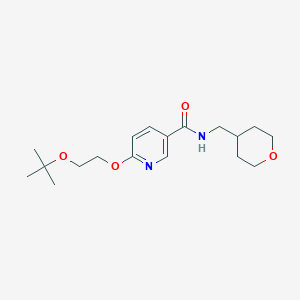![molecular formula C9H9N3S B2800133 Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- CAS No. 16234-51-8](/img/structure/B2800133.png)
Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- consists of a thieno ring fused to a pyrimidine ring, with an amine group at the 4-position and a propenyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
The primary target of N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition leads to ATP depletion, disrupting the normal functioning of the bacteria .
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic properties
Result of Action
The inhibition of Cyt-bd by N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine leads to ATP depletion in Mycobacterium tuberculosis . This disruption in energy metabolism can inhibit the growth and proliferation of the bacteria .
Action Environment
The action of N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary in different strains of Mycobacterium tuberculosis, which may affect the compound’s efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield the thienopyrimidine-4-one derivatives .
Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to form the thienopyrimidine structure .
Industrial Production Methods
Industrial production methods for Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield thieno[3,2-d]pyrimidin-4-one derivatives, while reduction reactions may produce thieno[3,2-d]pyrimidin-4-amine derivatives with different substituents.
Scientific Research Applications
Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- can be compared with other similar compounds, such as:
Thieno[3,4-b]pyridine: Another thienopyrimidine derivative with similar biological activities but different structural features.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Compounds with a similar core structure but different substituents and biological activities.
The uniqueness of Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- lies in its specific substitution pattern and its ability to interact with unique molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-2-4-10-9-8-7(3-5-13-8)11-6-12-9/h2-3,5-6H,1,4H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYQTVLTXWHLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
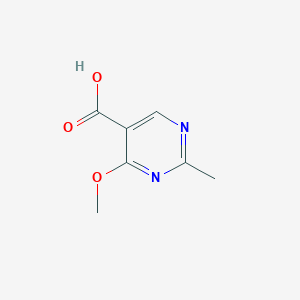

![3-ethyl-N-(4-ethylphenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2800055.png)
![N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2800056.png)
![N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/new.no-structure.jpg)
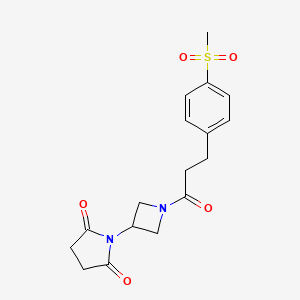


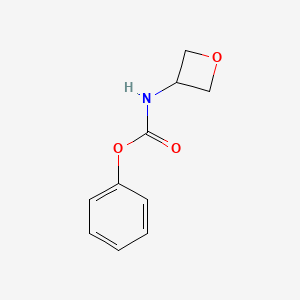

![[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800066.png)
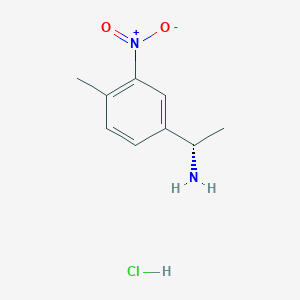
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2800068.png)
